![molecular formula C14H10F4N2O B11941773 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)
1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-fluoroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing molecular pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluorophenyl)-3-phenylurea
- 1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea
- 1-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea
Propriétés
Formule moléculaire |
C14H10F4N2O |
|---|---|
Poids moléculaire |
298.23 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10F4N2O/c15-11-6-1-2-7-12(11)20-13(21)19-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H2,19,20,21) |
Clé InChI |
UBNFAFKPBXTFMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




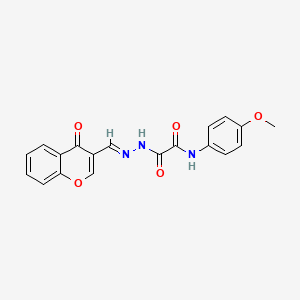
![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)
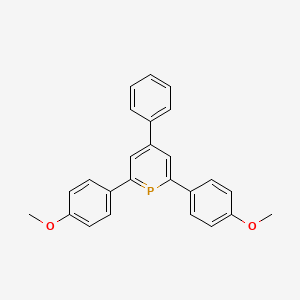
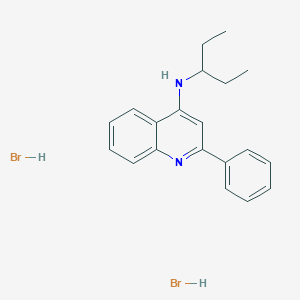
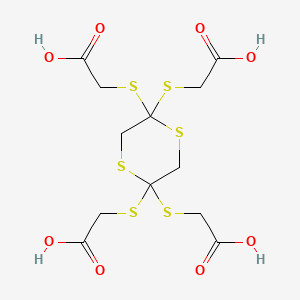
![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)


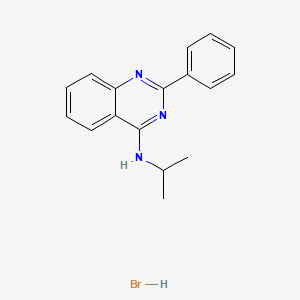

![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)

